7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
Description
This compound is a heterocyclic quinazoline derivative featuring a 1,2,4-oxadiazole ring substituted at position 5 with a 3,4-dimethoxyphenyl group and a phenethyl moiety at position 3 of the quinazoline-dione core.
Properties
CAS No. |
1207032-58-3 |
|---|---|
Molecular Formula |
C26H22N4O5 |
Molecular Weight |
470.485 |
IUPAC Name |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O5/c1-33-21-11-9-17(15-22(21)34-2)23-28-24(35-29-23)18-8-10-19-20(14-18)27-26(32)30(25(19)31)13-12-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3,(H,27,32) |
InChI Key |
RYAMSJRDHSHHPH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a member of the quinazoline family and features a unique oxadiazole moiety. This structure suggests potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C25H20N4O6
- Molecular Weight : 472.457 g/mol
- IUPAC Name : 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-phenethylquinazoline-2,4-dione
- CAS Number : 1326881-70-2
Biological Activity Overview
The biological activity of compounds containing the oxadiazole and quinazoline scaffolds has been widely studied. These compounds have shown promising results in various biological assays, particularly in terms of anticancer activity.
Anticancer Activity
-
Mechanism of Action :
- Inhibition of Enzymes : Compounds with oxadiazole structures have been reported to inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) .
- Targeting Kinases : The quinazoline moiety is known for its ability to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival .
-
Cell Line Studies :
- In vitro studies have demonstrated that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines including breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549) cells .
- The compound was tested against these cell lines and showed IC50 values in the micromolar range, indicating potent activity.
Case Studies
Several studies have highlighted the effectiveness of similar compounds:
- Study on Oxadiazole Derivatives :
- Quinazoline-Based Compounds :
Research Findings
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds derived from similar structures have shown significant antibacterial effects against pathogens like Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 375 to 3000 µg/mL, indicating their potential as antimicrobial agents .
Antioxidant Activity
The antioxidant properties of quinazoline derivatives have been explored using the DPPH radical scavenging method. Compounds with similar structural features demonstrated notable free radical scavenging activities, suggesting their utility in preventing oxidative stress-related diseases .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. The synthesized derivatives exhibited cytotoxic effects against different cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism of action is likely linked to the modulation of cellular signaling pathways involved in apoptosis and cell proliferation .
Case Study 1: Antimicrobial Evaluation
In a study published in Pharmacy Journal, researchers synthesized various quinazoline derivatives and evaluated their antimicrobial activities against common bacterial strains. The findings indicated that certain derivatives exhibited superior activity compared to standard antibiotics .
Case Study 2: Antioxidant Screening
A study focused on the antioxidant capabilities of synthesized quinazoline derivatives revealed that several compounds significantly reduced DPPH radical concentrations. This suggests their potential application in developing supplements or pharmaceuticals aimed at reducing oxidative damage .
Summary Table of Applications
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues involve modifications to the oxadiazole substituent or the quinazoline core. Key comparisons include:
Key Observations:
- Substituent Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, contrasting with the electron-withdrawing 3-chlorophenyl group in the analogue from . This difference likely alters solubility, bioavailability, and target binding kinetics.
- Core Structure Impact: The quinazoline-dione core (target compound) differs from the thiazolo-pyrimidine-dione system in , which includes a fused thiazole ring and additional thiophene substituent. Such structural variations could lead to divergent biological targets or metabolic stability .
Physicochemical and Spectroscopic Comparisons
- Melting Points and Stability: The thiazolo-pyrimidine-dione derivative () exhibits a melting point of 120–122°C, suggesting moderate thermal stability. No comparable data are available for the quinazoline-dione compounds, though methoxy groups typically lower melting points relative to halogenated analogues due to reduced crystallinity.
- Spectroscopic Signatures:
- The IR spectrum of the thiazolo-pyrimidine-dione compound shows strong C=O stretches at 1712 cm⁻¹ and 1674 cm⁻¹, consistent with the quinazoline-dione core’s carbonyl groups. Similar peaks would be expected for the target compound .
- The ¹H NMR data for ’s compound (e.g., δH 3.69–3.77 for OCH₃ groups) align with the methoxy proton environments in the target compound, though quinazoline ring protons may differ due to electronic effects .
Pharmacological and Functional Group Trends
While biological data for the target compound are absent in the evidence, trends from related structures suggest:
- 3,4-Dimethoxyphenyl Role: This substituent is common in CNS-active compounds (e.g., PDE inhibitors or serotonin receptor modulators) due to its ability to enhance blood-brain barrier penetration .
- Oxadiazole vs. Thiazole Cores: Oxadiazoles are bioisosteres for esters or amides, improving metabolic stability. Thiazolo-pyrimidine-diones () may exhibit distinct binding modes compared to quinazoline-diones due to altered ring strain and hydrogen-bonding capacity .
Q & A
Q. What protocols ensure reproducibility in quinazoline-oxadiazole hybrid synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
